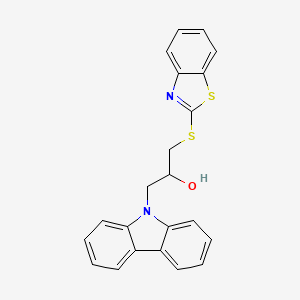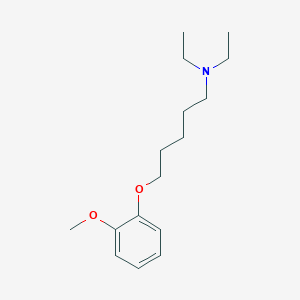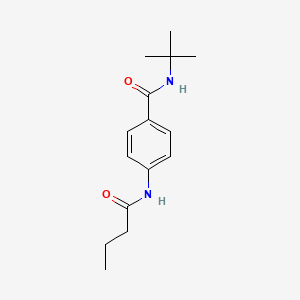![molecular formula C24H26N4O5S B4930435 2-nitro-N-(2-phenoxyethyl)-5-[4-(phenylsulfonyl)-1-piperazinyl]aniline](/img/structure/B4930435.png)
2-nitro-N-(2-phenoxyethyl)-5-[4-(phenylsulfonyl)-1-piperazinyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-nitro-N-(2-phenoxyethyl)-5-[4-(phenylsulfonyl)-1-piperazinyl]aniline, also known as N-(2-phenoxyethyl)-2-nitro-5-[4-(phenylsulfonyl)piperazin-1-yl]aniline (Pep-1), is a small molecule that has gained attention in scientific research due to its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of Pep-1 is not fully understood, but it is believed to involve the inhibition of various signaling pathways. Pep-1 has been shown to inhibit the Akt/mTOR pathway, which is involved in cancer cell proliferation and survival. In addition, Pep-1 has been shown to inhibit the NF-κB pathway, which is involved in inflammation. Pep-1 has also been shown to increase the activity of the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and physiological effects:
Pep-1 has been shown to have various biochemical and physiological effects. Pep-1 has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, which can protect cells from oxidative stress. Pep-1 has also been shown to reduce the levels of pro-inflammatory cytokines, which can reduce inflammation. In addition, Pep-1 has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which can promote neuronal survival and growth.
Avantages Et Limitations Des Expériences En Laboratoire
Pep-1 has several advantages for lab experiments. Pep-1 is readily available and can be synthesized in high yields and purity. Pep-1 has also been shown to have low toxicity in vitro and in vivo. However, Pep-1 has some limitations for lab experiments. Pep-1 is not water-soluble, which can limit its use in certain assays. In addition, Pep-1 has a short half-life in vivo, which can limit its efficacy as a therapeutic agent.
Orientations Futures
There are several future directions for research on Pep-1. Pep-1 could be further studied for its potential as a therapeutic agent in various diseases, including cancer and neurodegenerative disorders. The mechanism of action of Pep-1 could be further elucidated to identify potential targets for drug development. Pep-1 could also be modified to improve its water solubility and half-life in vivo. Finally, Pep-1 could be studied in combination with other therapeutic agents to identify potential synergistic effects.
In conclusion, Pep-1 is a small molecule with potential as a therapeutic agent in various diseases. The synthesis method of Pep-1 has been optimized for high yields and purity, making it readily available for research purposes. Pep-1 has been shown to have various biochemical and physiological effects, and its mechanism of action is believed to involve the inhibition of various signaling pathways. Pep-1 has several advantages for lab experiments, but also has some limitations. There are several future directions for research on Pep-1, including further studies on its potential as a therapeutic agent and the elucidation of its mechanism of action.
Méthodes De Synthèse
The synthesis of Pep-1 involves the reaction of 2-nitroaniline with 4-(phenylsulfonyl)piperazine in the presence of a base. The resulting intermediate is then coupled with 2-phenoxyethanol to form Pep-1. The synthesis method has been optimized for high yields and purity, making Pep-1 readily available for research purposes.
Applications De Recherche Scientifique
Pep-1 has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. Pep-1 has been shown to inhibit cancer cell proliferation and induce apoptosis in cancer cells. In addition, Pep-1 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Pep-1 has also been studied for its potential as a neuroprotective agent in Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
5-[4-(benzenesulfonyl)piperazin-1-yl]-2-nitro-N-(2-phenoxyethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5S/c29-28(30)24-12-11-20(19-23(24)25-13-18-33-21-7-3-1-4-8-21)26-14-16-27(17-15-26)34(31,32)22-9-5-2-6-10-22/h1-12,19,25H,13-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFHLLWINPQIKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCCOC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-morpholinyl)-N-[3-(trifluoromethyl)phenyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4930357.png)
![methyl 4-{3-chloro-4-[(2-cyanobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4930361.png)


![5-{2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4930392.png)

![2-[{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B4930408.png)

![N-methyl-2-(1-methyl-1H-pyrazol-4-yl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4930427.png)

![(5-{3-[(2,4-dichlorobenzyl)oxy]-4-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B4930433.png)
![1-[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B4930442.png)
![2-amino-4-(4-ethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4930454.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B4930456.png)